molecular formula C12H18N4O B1478489 5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2098078-66-9

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1478489
CAS RN: 2098078-66-9
M. Wt: 234.3 g/mol
InChI Key: MVCAZCOGIRUPKC-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as 5-(2-aminoethyl)-2-t-butylpyrazolo[1,5-a]pyrazin-4(5H)-one or 5-AE-2-t-BP, is a novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivative that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms, one oxygen atom and two carbon atoms. The compound has a molecular weight of 209.3 g/mol and is soluble in methanol, dimethyl sulfoxide, and ethanol.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Pyrazolo[1,5-a]Pyrazin Derivatives : Research has demonstrated the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are intermediates for generating new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems. This synthesis pathway involves reactions of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, showcasing the compound's role in the development of novel heterocyclic structures (Tsizorik et al., 2019).

Biological Applications

  • Potential Anti-cancer Activity : A series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory effects on A549 lung cancer cells. Preliminary biological evaluations indicated that these derivatives could inhibit the growth of A549 cells in a dosage- and time-dependent manner, suggesting the compound's potential utility in cancer research (Zhang et al., 2008).

Photosynthetic Inhibition

  • Inhibition of Photosynthetic Electron Transport : Derivatives of pyrazoles, including structures related to the target compound, have been synthesized and assessed as potential inhibitors of photosynthetic electron transport. This research highlights the compound's relevance in developing new herbicides or agrochemicals that target photosynthetic processes in plants (Vicentini et al., 2005).

properties

IUPAC Name

5-(2-aminoethyl)-2-tert-butylpyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-12(2,3)10-8-9-11(17)15(5-4-13)6-7-16(9)14-10/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCAZCOGIRUPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C(=O)C2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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